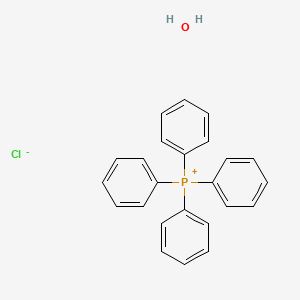

Tetraphenylphosphonium chloride hydrate

Description

Properties

IUPAC Name |

tetraphenylphosphanium;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRGTIKFFGIJRG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metathesis Reactions with Halide Exchange

Metathesis between tetraphenylphosphonium iodide ([PPh₄]I) and chloride sources is a cornerstone synthesis strategy. For instance, silver chloride (AgCl) reacts with [PPh₄]I in polar aprotic solvents like acetonitrile or dimethylformamide (DMF):

The insoluble AgI precipitate drives the reaction to completion, leaving [PPh₄]Cl in solution. A variant employing sodium chloride (NaCl) in aqueous media has also been documented:

Table 1: Representative Metathesis Conditions

| Reactants | Solvent | Temperature | Time | Product Purity | Source |

|---|---|---|---|---|---|

| [PPh₄]I + AgCl (1:1) | Acetonitrile | Reflux | 1 h | 95% | |

| [PPh₄]I + NaCl (1:1) | H₂O/DMF (3:1) | 25°C | 1 h | 98% |

Key variables include solvent polarity, which influences ion dissociation, and stoichiometry to minimize residual reactants.

Ion Exchange Resin Methods

Ion exchange chromatography using chloride-functionalized resins offers a scalable alternative. A solution of [PPh₄]⁺ salts (e.g., [PPh₄]Br) is passed through the resin, replacing the anion with Cl⁻. This method avoids metal halide byproducts but demands rigorous resin regeneration.

Crystallization and Hydration Control

Solvent Systems for Hydrate Formation

The hydrate form crystallizes preferentially from binary solvent systems with high water activity. In one protocol, [PPh₄]Cl dissolved in hot acetonitrile is slowly diluted with water, inducing crystallization. The water content (10–30% v/v) balances solubility and hydrate stability.

Table 2: Crystallization Solvent Systems

Thermal Recrystallization

Slow cooling of saturated [PPh₄]Cl solutions in DMF/water (70°C → 25°C) yields large, hydrated crystals suitable for X-ray studies. The inclusion of water molecules is confirmed by thermogravimetric analysis (TGA), showing a 4.5% weight loss at 100–120°C corresponding to H₂O evaporation.

Purification and Analytical Characterization

Recrystallization Protocols

Repeated recrystallization from acetonitrile/water removes residual iodide or sodium ions. For example, dissolving crude [PPh₄]Cl in boiling MeCN (50 mL/g), filtering, and adding H₂O (10 mL) yields 99.9% pure hydrate after three cycles.

Spectroscopic Validation

Factors Influencing Hydrate Stability

Thermal Dehydration

Heating the hydrate above 80°C initiates dehydration, forming anhydrous [PPh₄]Cl. This process is reversible upon re-exposure to moisture, underscoring the hydrate’s role as a stable intermediate.

Industrial and Research Applications

The hydrate’s solubility in polar solvents (e.g., H₂O: 12 g/L at 25°C) makes it ideal for phase-transfer catalysis in biphasic systems. In materials science, it templates anion-exchange membranes by organizing chloride ions into conductive channels .

Chemical Reactions Analysis

Tetraphenylphosphonium chloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in such processes.

Phase-Transfer Catalysis: It is used as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents.

Scientific Research Applications

Supramolecular Chemistry

Supramolecular Structures

Tetraphenylphosphonium ions are utilized in the formation of supramolecular structures due to their ability to engage in weak interactions such as C—H⋯π and C—H⋯Cl hydrogen bonds. These interactions allow for the creation of complex architectures that can be used in various applications, including gas storage and selective absorption.

A notable study synthesized bis(tetraphenylphosphonium) tetrachloridocobaltate(II), demonstrating how tetraphenylphosphonium chloride can form dimeric structures linked through these weak interactions. The resulting complexes exhibited potential applications in magnetic materials and catalysis due to their unique structural properties .

Table 1: Supramolecular Applications of Tetraphenylphosphonium Chloride Hydrate

| Application Area | Description |

|---|---|

| Gas Storage | Formation of porous materials for gas adsorption. |

| Selective Absorption | Targeted capture of specific ions or molecules through tailored structures. |

| Catalysis | Use in catalytic cycles due to stable coordination with metal ions. |

| Magnetic Materials | Development of materials with specific magnetic properties. |

Catalysis

This compound has been employed as a catalyst in various organic reactions. Its role as a phase transfer catalyst is particularly noteworthy, facilitating reactions between reactants in different phases (e.g., aqueous and organic phases). This property enhances reaction rates and yields.

In one study, tetraphenylphosphonium chloride was used in the synthesis of cyclic compounds through a phase transfer mechanism, demonstrating its effectiveness in promoting reactions that would otherwise proceed slowly or require harsh conditions .

Material Science

Nanostructured Materials

Recent advancements have shown the use of this compound in creating nanostructured materials. For instance, it has been incorporated into the synthesis of nanographene structures that exhibit unique electrical and optical properties. These materials are promising for applications in sensors and electronic devices.

A study highlighted the interaction of tetraphenylphosphonium ions with halides, revealing insights into ion permeation through nanostructured materials, which is crucial for developing advanced filtration systems .

Table 2: Material Science Applications

| Material Type | Application Description |

|---|---|

| Nanographene | Used for developing sensors and electronic devices due to unique properties. |

| Ion-Selective Membranes | Incorporation into membranes for selective ion transport applications. |

Biological Applications

This compound has also been investigated for its potential biological applications. Its ability to cross biological membranes makes it a candidate for drug delivery systems. Research has explored its use in targeting mitochondria, where it can selectively accumulate and deliver therapeutic agents .

Case Studies

Case Study 1: Supramolecular Dimerization

A study investigated the dimerization kinetics of tetraphenylphosphonium chloride in solution using UV–vis spectroscopy and NMR techniques. The findings revealed that the dimerization process was significantly faster than previously anticipated, indicating a strong tendency for these compounds to form stable dimers under certain conditions .

Case Study 2: Catalytic Activity

In another case, tetraphenylphosphonium chloride was employed as a catalyst in a multi-step synthesis involving alkylation reactions. The results demonstrated enhanced yields compared to traditional methods, showcasing its effectiveness as a phase transfer catalyst .

Mechanism of Action

The mechanism by which tetraphenylphosphoniumchloridehydrate exerts its effects involves its ability to generate lipophilic salts. This property allows it to act as a phase-transfer catalyst, facilitating the dissolution of inorganic anions in organic solvents. This mechanism is crucial for its applications in various chemical processes .

Comparison with Similar Compounds

Tetraphenylphosphonium Bromide (TPPBr)

Physical Properties :

Property TPPCl·H₂O TPPBr Molecular Weight (g/mol) 374.83 419.29 Melting Point (°C) 275–280 295–298 Solubility Water, THF Water, acetone CAS Number 2001-45-8 2751-90-8 Chemical Reactivity :

TPPBr exhibits similar phase transfer catalytic activity but differs in anion-related properties. For example, TPPBr is used in acetylene hydrochlorination reactions due to the bromide ion's role in stabilizing intermediates, whereas TPPCl is preferred in dehydrochlorination reactions (e.g., 1,2-dichloroethane conversion) due to chloride's leaving-group efficiency .- Applications: TPPBr is employed in nonmetal catalysts for vinyl chloride production, while TPPCl is used in mass spectrometry additives to enhance ionization of polyhalogenated compounds .

Tetraphenylarsonium Chloride Hydrate

- Structural Differences: Replacing phosphorus with arsenic results in a larger atomic radius and altered electronic properties. Tetraphenylarsonium chloride hydrate lacks C-H donor sites critical for host-guest interactions, making it inactive in clathrate formation compared to TPPCl·H₂O .

Synthesis :

Both compounds are synthesized via quaternization, but tetraphenylarsonium salts require harsher conditions (e.g., AlCl₃-mediated phenyl migration) .Applications :

Tetraphenylarsonium salts are niche reagents in coordination chemistry, whereas TPPCl·H₂O is broadly used in catalysis and materials science .

Tetramethylphosphonium Chloride

Other Phosphonium Salts

Tetraphenylphosphonium-5,5'-azotetrazolate :

This derivative, synthesized via salt metathesis with sodium azotetrazolate, forms stable crystals for X-ray studies. Unlike TPPCl·H₂O, it is used in energetic materials due to the azotetrazolate anion's redox activity .Tetraphenylstibonium Salts :

Antimony-based analogs (e.g., tetraphenylstibonium chloride) are less studied but share synthesis methods with phosphonium and arsonium salts. Their applications remain underexplored .

Key Research Findings

- Catalytic Performance :

TPPCl/activated carbon (TPPC/AC) catalysts show superior anti-coking properties in 1,2-dichloroethane dehydrochlorination compared to other quaternary phosphonium salts, achieving >90% conversion at 300°C . - Analytical Chemistry :

TPPCl enhances ionization efficiency in mass spectrometry, boosting sensitivity for polyhalogenated compounds by 1–3 orders of magnitude . - Host-Guest Chemistry : TPPCl·H₂O facilitates clathrate formation via C-H···anion interactions, a feature absent in tetraphenylarsonium analogs .

Biological Activity

Tetraphenylphosphonium chloride hydrate (TPPCl·xH₂O) is a quaternary ammonium salt with significant biological activity. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its lipophilic properties and interactions with biological membranes. This article explores the biological activity of TPPCl, including its effects on cellular respiration, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

Tetraphenylphosphonium chloride has the formula . The structure consists of a tetrahedral phosphonium cation surrounded by four phenyl groups, which contribute to its lipophilicity and ability to traverse biological membranes. The compound can exist in various hydrated forms, with the dihydrate being one of the most studied forms .

1. Effects on Mitochondrial Function

TPPCl is known to affect mitochondrial function significantly. Studies have shown that it can uncouple oxidative phosphorylation, leading to increased respiration rates in isolated mitochondria. For instance, tetraphenylphosphonium has been demonstrated to inhibit ATP synthesis by disrupting the proton gradient across the mitochondrial membrane, ultimately affecting energy production .

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacteria. Research indicates that TPPCl can alter the motility and physiological properties of Bacillus subtilis, leading to reduced swimming speed and suppressed tumbling behavior. These changes are attributed to alterations in membrane potential and ion transport mechanisms .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 10 µM |

| Escherichia coli | 15 µM |

| Staphylococcus aureus | 20 µM |

3. Cellular Uptake Mechanisms

The lipophilic nature of TPPCl facilitates its uptake into cells, where it can exert various biological effects. Its ability to cross lipid membranes makes it a useful tool for studying membrane dynamics and cellular processes. Studies have shown that TPPCl can induce mitochondrial swelling and disrupt membrane integrity at micromolar concentrations .

Case Study 1: Mitochondrial Uncoupling

In a study examining the effects of TPPCl on rat liver mitochondria, researchers found that low concentrations (up to 10 µM) led to significant uncoupling of oxidative phosphorylation. This effect was characterized by increased oxygen consumption without a corresponding increase in ATP production, indicating a shift towards non-productive energy dissipation .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of TPPCl against several bacterial strains. Results indicated that TPPCl was effective at inhibiting growth at concentrations as low as 10 µM for Bacillus subtilis and higher for other Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Research Findings

Recent research highlights the multifaceted roles of TPPCl in biological systems:

- Mitochondrial Function : TPPCl's ability to uncouple oxidative phosphorylation positions it as a critical compound for studying mitochondrial bioenergetics.

- Antimicrobial Activity : Its efficacy against pathogenic bacteria suggests potential applications in developing new antimicrobial agents.

- Cellular Dynamics : The compound's lipophilicity allows for studies on drug delivery mechanisms and cellular uptake pathways.

Q & A

Q. What is the primary role of TPPCl hydrate in organic synthesis, and how can researchers optimize its application?

TPPCl hydrate is widely used as a phase transfer catalyst (PTC) to enhance reaction rates in biphasic systems (e.g., water/organic solvent mixtures). It facilitates the transfer of reactive ions between phases, enabling reactions like nucleophilic substitutions or oxidations. To optimize its use:

- Concentration tuning : Start with 1–5 mol% relative to substrates and adjust based on reaction efficiency .

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) for optimal ion partitioning.

- Temperature control : Conduct trials at 25–60°C to balance reaction speed and catalyst stability .

Q. What are the recommended storage conditions for TPPCl hydrate to ensure long-term stability?

TPPCl hydrate is hygroscopic and sensitive to light. For stability:

- Store in a desiccator with anhydrous silica gel at 2–8°C.

- Use amber glass containers to prevent photodegradation.

- Avoid contact with strong oxidizing agents (e.g., peroxides), which may degrade the compound .

Q. How should researchers safely handle TPPCl hydrate in the laboratory?

While acute toxicity data are limited, adopt these precautions:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood during weighing or dissolution to avoid inhalation.

- Spill management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does TPPCl hydrate influence phase behavior in water/organic solvent mixtures, and how can researchers optimize its use in such systems?

TPPCl hydrate acts as an antagonistic salt , altering mutual solubility in mixtures like water/3-methylpyridine (3MP). Key considerations:

- Concentration-dependent effects : At low concentrations (e.g., 13 mmol/L), it expands the two-phase region; at higher levels (e.g., 85 mmol/L), it induces a single-phase system .

- Experimental design :

Vary salt concentrations (10–100 mmol/L) while keeping solvent ratios constant.

Monitor phase boundaries via turbidity measurements or small-angle neutron scattering (SANS).

Validate results with computational models (e.g., COSMO-RS) to predict ion-specific effects .

Q. What methodological approaches are recommended for resolving contradictions in studies on TPPCl hydrate’s effects on solution thermodynamics?

Discrepancies in phase behavior reports often arise from differences in solvent purity, temperature, or ion pairing. To address this:

- Parameter standardization : Replicate experiments under identical conditions (e.g., 25°C, HPLC-grade solvents).

- Analytical cross-validation : Combine multiple techniques (e.g., conductometry for ion mobility, UV-vis for solute partitioning).

- Systematic variation : Test hypotheses by incrementally altering one variable (e.g., water-to-organic ratio) while holding others constant .

Q. What analytical techniques are most effective for quantifying TPPCl hydrate in complex mixtures?

- Ion chromatography (IC) : Use a conductivity detector with a Dionex IonPac AS11-HC column (eluent: 20 mM NaOH).

- ¹H NMR spectroscopy : Identify TPPCl via aromatic proton signals (δ 7.5–7.8 ppm) in deuterated solvents (e.g., D₂O/CDCl₃).

- Gravimetric analysis : Precipitate TPPCl with sodium tetraphenylborate and measure mass after drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.